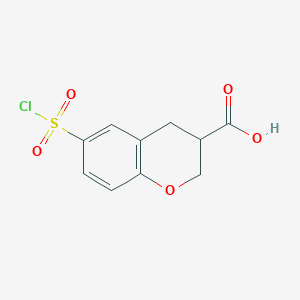
6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9ClO5S and its molecular weight is 276.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(Chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS Number: 885532-09-2) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
- Molecular Formula : C10H9ClO5S
- Molecular Weight : 276.69 g/mol
- Structure : The compound features a benzopyran core with a chlorosulfonyl group, which enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example:
- Study Findings : A study demonstrated that benzopyran derivatives showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 100 µg/mL for different derivatives .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies:
- Mechanism of Action : Similar benzopyran derivatives were found to induce apoptosis in cancer cells by inhibiting mitochondrial glycolytic enzymes, thereby disrupting energy metabolism in cancer cells .
- Case Study : In vitro studies on HepG2 liver cancer cells revealed that certain derivatives exhibited IC50 values below 50 µM, indicating potent cytotoxic effects .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been explored:
- Research Evidence : Compounds structurally related to 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran have shown the ability to inhibit pro-inflammatory cytokines in cell cultures. This suggests that the compound may modulate inflammatory pathways effectively .
Data Table: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through the electrophilic chlorosulfonyl group. This reactivity allows the compound to form covalent bonds with nucleophilic sites in proteins, potentially leading to altered enzyme activity and modulation of signaling pathways.
Eigenschaften
IUPAC Name |
6-chlorosulfonyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5S/c11-17(14,15)8-1-2-9-6(4-8)3-7(5-16-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMPRNQMDJRHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














